2-bromo-4,5-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide
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Overview
Description
2-bromo-4,5-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is an aromatic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with bromine, chlorine, and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4,5-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzene ring with the desired substituents. The bromination and chlorination of the benzene ring can be achieved through electrophilic aromatic substitution reactions using bromine and chlorine reagents under controlled conditions. The sulfonamide group is introduced by reacting the substituted benzene with a suitable sulfonyl chloride in the presence of a base, such as pyridine or triethylamine. Finally, the naphthalene moiety is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4,5-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The bromine and chlorine substituents can be replaced through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced products.
Substitution: Substituted benzene derivatives with different functional groups replacing the halogens.
Scientific Research Applications
2-bromo-4,5-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical processes. Additionally, the compound’s aromatic structure allows it to interact with DNA and proteins, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4,5-dichlorobenzene-1-sulfonamide: Lacks the naphthalene moiety, which may result in different biological activities and reactivity.
4,5-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide: Lacks the bromine substituent, which may affect its chemical properties and applications.
2-bromo-N-(naphthalen-1-yl)benzene-1-sulfonamide: Lacks the chlorine substituents, which may influence its reactivity and biological activity.
Uniqueness
2-bromo-4,5-dichloro-N-(naphthalen-1-yl)benzene-1-sulfonamide is unique due to the presence of both bromine and chlorine substituents on the benzene ring, as well as the naphthalene moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-4,5-dichloro-N-naphthalen-1-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2NO2S/c17-12-8-13(18)14(19)9-16(12)23(21,22)20-15-7-3-5-10-4-1-2-6-11(10)15/h1-9,20H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWDHXBORQYNBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC(=C(C=C3Br)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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